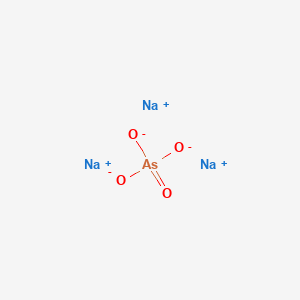
5,5-Dimetil-2,4-dioxohexanoato de etilo
Descripción general
Descripción
Ethyl 5,5-dimethyl-2,4-dioxohexanoate is a chemical compound with the molecular formula C10H16O4 . It is also known by other names such as Ethyl trimethylacetopyruvate and Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 5,5-dimethyl-2,4-dioxohexanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 200.104858 Da .Physical And Chemical Properties Analysis
Ethyl 5,5-dimethyl-2,4-dioxohexanoate has a molecular weight of 200.23 g/mol . It has a computed XLogP3-AA value of 1.6, which is a measure of its lipophilicity, indicating how easily it can cross cell membranes . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a colorless to yellow liquid .Aplicaciones Científicas De Investigación
Medicina: Intermediarios farmacéuticos
El 5,5-Dimetil-2,4-dioxohexanoato de etilo sirve como un intermediario farmacéutico . Juega un papel crucial en la síntesis de varios compuestos medicinales. Su estructura química le permite incorporarse a moléculas más grandes y complejas que se utilizan en el desarrollo de fármacos, particularmente aquellos que pueden requerir un grupo cetona para su actividad farmacológica.
Agricultura: Uso de plaguicidas y productos biocidas
En agricultura, este compuesto se utiliza en la formulación de plaguicidas y productos biocidas . Su eficacia en el control de plagas y organismos dañinos ayuda a proteger los cultivos, asegurando la seguridad alimentaria y la sostenibilidad agrícola.
Ciencia de materiales: Síntesis de polímeros y resinas
El compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en la síntesis de polímeros y resinas . Su estructura molecular puede ser un componente clave en la creación de materiales con propiedades específicas, como mayor durabilidad o resistencia química.
Ciencia ambiental: Estudios analíticos
El this compound se utiliza en la ciencia ambiental para estudios analíticos . Los investigadores pueden usarlo como un estándar o reactivo en la cuantificación y análisis de muestras ambientales, lo que ayuda en el monitoreo y evaluación de contaminantes.
Industria alimentaria: Agente de sabor y fragancia
En la industria alimentaria, este compuesto se puede explorar como un agente de sabor y fragancia debido a su potencial para impartir o mejorar ciertos sabores o aromas en los productos alimenticios .
Cosmética: Productos químicos especializados
La industria cosmética puede emplear this compound como un producto químico especializado en la formulación de productos de belleza y cuidado personal . Se podría utilizar para mejorar la textura o la estabilidad de las formulaciones cosméticas.
Producción de energía: Investigación sobre biocombustibles
Existe un potencial para que este compuesto se utilice en la investigación sobre biocombustibles . Sus propiedades químicas podrían hacerlo adecuado para la conversión en bioenergía, contribuyendo al desarrollo de fuentes de energía sostenibles.
Química analítica: Cromatografía y espectroscopia
Por último, en química analítica, el this compound es valioso en técnicas de cromatografía y espectroscopia . Se puede utilizar como un estándar de calibración o un componente en la preparación de muestras para el análisis, lo que ayuda a garantizar la precisión y la exactitud en las mediciones.
Safety and Hazards
As for the safety and hazards of Ethyl 5,5-dimethyl-2,4-dioxohexanoate, it’s important to handle it with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMKIMUBJFWPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158432 | |
| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13395-36-3 | |
| Record name | Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)



